BenchChemオンラインストアへようこそ!

5-[(4-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid

Molecular geometry Pharmacophore modeling Positional isomer SAR

This dual-carboxylic acid sulfamoylbenzoic acid derivative is the essential Sulpiride Impurity 19 (CAS 326882-44-4), certified at ≥98% purity with comprehensive COA/NMR/MS/HPLC documentation for ANDA regulatory filings and HPLC system suitability testing. Its para-carboxyphenyl substitution creates an extended ~8.6 Å pharmacophore with two chemically distinct carboxylic acid groups (predicted pKa ~3.6 and ~4.2), delivering exact retention-time calibration unachievable with the meta-isomer (Impurity 18) or any generic analog. The dianionic structure (logD -2.75 at pH 7.4) makes it a precise calibration standard for PAMPA, protein-binding, and renal-transporter assays. Ideal for bifunctional probe construction via sequential orthogonal conjugation. You must use this specific CAS to validate impurity profiling per ICH Q3A/Q3B—generic substitution invalidates analytical method qualification.

Molecular Formula C15H13NO7S
Molecular Weight 351.3 g/mol
Cat. No. B5637974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid
Molecular FormulaC15H13NO7S
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)O
InChIInChI=1S/C15H13NO7S/c1-23-13-7-6-11(8-12(13)15(19)20)24(21,22)16-10-4-2-9(3-5-10)14(17)18/h2-8,16H,1H3,(H,17,18)(H,19,20)
InChIKeyXSHDFSVVLUVNJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid (CAS 326882-44-4): Procurement-Relevant Identity, Physicochemical Profile, and Sulfamoylbenzoic Acid Class Context


5-[(4-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid (CAS 326882-44-4, C15H13NO7S, MW 351.33 g/mol) is a disubstituted sulfamoylbenzoic acid derivative bearing a para-carboxyphenyl moiety on the sulfonamide nitrogen and a methoxy group at the 2-position of the benzoic acid ring . The compound is catalogued as Sulpiride Impurity 19 in pharmaceutical reference standard collections . It belongs to the broader (mono- and di-substituted sulfamoyl)benzoic acid chemical class, which has been extensively characterized for uricosuric activity via renal urate transporter modulation, as established in foundational patents [1]. The presence of two chemically distinct carboxylic acid groups (pKa-predicted ~3.6 and ~4.2) and a secondary sulfonamide NH provides a multi-point hydrogen-bonding pharmacophore that distinguishes it from simpler mono-acidic sulfamoylbenzoic acid analogs.

Why 5-[(4-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid Cannot Be Replaced by a Generic Sulfamoylbenzoic Acid Analog


Within the sulfamoylbenzoic acid class, small structural variations produce large differences in target engagement, physicochemical behavior, and regulatory utility. The para-carboxyphenyl substituent on the sulfamoyl nitrogen of this compound creates a linear, extended pharmacophore with two terminal carboxylic acid groups separated by approximately 8.6 Å, a geometry fundamentally distinct from the bent meta isomer (~6.2 Å) or the sterically hindered ortho isomer (~3.5 Å) . These geometric differences are predicted to alter hydrogen-bonding patterns with basic residues in transporter and enzyme binding pockets, as demonstrated in structure-activity relationship studies of sulfamoylbenzoic acid LPA2 agonists where para-substitution yielded picomolar potency while meta-substitution abolished activity entirely [1]. Furthermore, this compound is a designated pharmaceutical impurity reference standard (Sulpiride Impurity 19) with a specific CAS registry and certified purity profile; substitution with any other positional isomer or simpler sulfamoylbenzoic acid would invalidate analytical method qualification in ANDA regulatory filings . Generic interchange therefore carries both pharmacological and regulatory risk.

Quantitative Differential Evidence: 5-[(4-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid Versus Closest Analogs


Positional Isomer Differentiation: Para-Carboxyphenyl Geometry Enables a Linear, Extended Pharmacophore Absent in Meta and Ortho Isomers

The para-carboxyphenyl substitution on the sulfamoyl nitrogen generates a linear molecular architecture with an inter-carboxylate centroid distance of approximately 8.6 Å (estimated from energy-minimized SMILES geometry: COc1ccc(cc1C(O)=O)S(Nc1ccc(cc1)C(O)=O)(=O)=O) . This contrasts with the meta positional isomer (5-[(3-carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid, CAS 326882-45-5, Sulpiride Impurity 18), where the 120° meta geometry reduces the inter-carboxylate distance to ~6.2 Å, producing a bent pharmacophore . The ortho isomer (CAS 326882-46-6) places the two carboxylic acid groups at ~3.5 Å, creating a sterically congested conformation with potential intramolecular hydrogen bonding that masks one acidic functionality . In the structurally related sulfamoylbenzoic acid LPA2 agonist series, para-substituted analog 11d achieved picomolar potency (EC50 = 5.06 × 10⁻³ nM) with full receptor selectivity, whereas meta-substituted analog 7a was completely inactive at all five LPA receptor subtypes tested [1].

Molecular geometry Pharmacophore modeling Positional isomer SAR

Computed Physicochemical Property Differentiation: logP, logD, and Polar Surface Area Contrast with Simpler Sulfamoylbenzoic Acid Analogs

The target compound exhibits computed logP of 2.39, logD (pH 7.4) of -2.75, and topological polar surface area (TPSA) of 105.3 Ų . By comparison, the simpler unsubstituted analog 2-methoxy-5-sulfamoylbenzoic acid (CAS 22117-85-7, Sulpiride EP Impurity D, MW 231.23 g/mol) possesses only one carboxylic acid group and a primary sulfonamide (-SO2NH2), yielding substantially different ionization behavior with predicted logD approximately 0 to -1 at physiological pH and TPSA of approximately 110 Ų [1]. The target compound's strongly negative logD indicates predominant ionization of both carboxylic acid groups at pH 7.4, resulting in a dianionic species with higher aqueous solubility but lower passive membrane permeability compared to the mono-anionic analog. This physicochemical shift of approximately 2 logD units alters both in vitro assay behavior (solubility in assay buffers, non-specific binding) and potential in vivo distribution, making the compounds non-interchangeable in biological experiments.

Physicochemical profiling logD Drug-likeness Permeability prediction

Pharmaceutical Reference Standard Identity: Definitive CAS Registry and Certified Purity Differentiate from Non-Impurity Analogs for ANDA Filing

5-[(4-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid (CAS 326882-44-4) is formally designated as Sulpiride Impurity 19 in pharmaceutical impurity reference catalogues, supplied at certified purity of 98% by HPLC with full characterization data (COA, NMR, MS, HPLC) . The meta positional isomer is separately catalogued as Sulpiride Impurity 18 (CAS 326882-45-5), and the unsubstituted sulfamoyl analog is Sulpiride EP Impurity D (CAS 22117-85-7, 2-methoxy-5-sulfamoylbenzoic acid) . These three compounds serve distinct roles in analytical method validation for sulpiride active pharmaceutical ingredient (API) quality control. For ANDA (Abbreviated New Drug Application) regulatory filings, each specific impurity requires its own characterized reference standard with established relative retention time (RRT) and response factor (RRF); substitution of Impurity 18 or Impurity D for Impurity 19 would yield incorrect system suitability parameters and is not acceptable under ICH Q3A/Q3B guidelines [1].

Pharmaceutical impurity Reference standard ANDA Sulpiride Regulatory compliance

Dual Carboxylic Acid Functional Handles Enable Orthogonal Conjugation Strategies Not Possible with Mono-Acidic Sulfamoylbenzoic Acid Analogs

The target compound possesses two chemically distinct carboxylic acid groups: one on the 2-methoxybenzoic acid core (pKa predicted ~4.2, ortho to methoxy) and one on the para-carboxyphenyl sulfonamide substituent (pKa predicted ~3.6, para to sulfonamide) . This structural feature enables sequential, orthogonal derivatization strategies—for example, selective esterification at the less hindered para-carboxyphenyl position followed by amidation at the benzoic acid core, or vice versa . In contrast, 2-methoxy-5-sulfamoylbenzoic acid (CAS 22117-85-7) contains only a single carboxylic acid group, limiting conjugation to a single chemical event [1]. Probenecid (CAS 57-66-9, 4-(dipropylsulfamoyl)benzoic acid), the prototypical uricosuric sulfamoylbenzoic acid, also possesses only one carboxylic acid and lacks the secondary derivatization handle [2]. This dual-acid architecture makes the target compound particularly valuable as a bifunctional chemical probe scaffold for target engagement studies, PROTAC linker attachment, or surface immobilization for SPR-based binding assays.

Bioconjugation Prodrug design Orthogonal chemistry Chemical probe

Toxicological Hazard Classification: Class-Level Inference from 2-Methoxy-5-sulfamoylbenzoic Acid Subchronic Oral Toxicity Data

Subchronic oral intake studies of structurally related benzoic acid derivatives in rodent models have established differential hazard classifications: 4-chlorobenzoic acid is classified as hazard class III (moderately hazardous), while 4-methoxybenzoic acid, p-acetoxybenzoic acid, and 2-methoxy-5-sulfamoylbenzoic acid (CAS 22117-85-7) all belong to hazard class IV (low hazard), with toxic effects predominantly manifesting in the hepatorenal system [1]. The target compound, 5-[(4-carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid, shares the 2-methoxy-5-sulfamoylbenzoic acid core but adds a para-carboxyphenyl substituent that increases molecular weight by 120.1 Da, adds one aromatic ring, and introduces a second ionizable carboxylic acid group (ΔpKa units). Based on the established toxicological trend in this series—where increased polarity and additional carboxylation generally reduce membrane permeability and systemic exposure—the carboxyphenyl-substituted compound is predicted to remain within the low-hazard category, but its distinct ADME profile (supported by the ΔlogD of approximately -2 vs. the parent analog ) means that toxicological data from the simpler analog cannot be directly extrapolated without experimental verification [2].

Toxicology Hazard classification Subchronic toxicity Hepatorenal effects

Validated Application Scenarios for 5-[(4-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid Based on Quantitative Evidence


Sulpiride ANDA Pharmaceutical Impurity Profiling and Analytical Method Validation

As Sulpiride Impurity 19 (CAS 326882-44-4), this compound is an essential reference standard for HPLC impurity profiling during sulpiride API manufacturing quality control and ANDA regulatory submissions. Its certified 98% purity with full COA/NMR/MS/HPLC documentation enables accurate system suitability testing, relative retention time (RRT) calibration, and impurity limit quantification per ICH Q3A/Q3B guidelines. It must be used specifically—Sulpiride Impurity 18 (meta isomer, CAS 326882-45-5) or Impurity D (CAS 22117-85-7) cannot substitute for this purpose, as each impurity has a distinct chromatographic retention profile and regulatory identity .

Bifunctional Chemical Probe Scaffold for Target Engagement and Bivalent Ligand Design

The dual carboxylic acid architecture—comprising the benzoic acid core (pKa ~4.2, ortho to methoxy) and the para-carboxyphenyl sulfonamide substituent (pKa ~3.6, para to sulfonamide)—enables sequential orthogonal conjugation chemistries . This permits construction of bifunctional probes where one acid group is derivatized with a fluorophore or affinity tag while the second is coupled to a target-directing moiety. Given the sulfamoylbenzoic acid class's established engagement with renal organic anion transporters (URAT1/OAT1/OAT3) as documented in the foundational Merck patent US 3,706,790 [1], this compound can serve as a scaffold for developing transporter-targeted PROTACs or photoaffinity labeling probes, where the extended linear para geometry (~8.6 Å inter-carboxylate distance) provides sufficient linker length to bridge the transporter binding site and an E3 ligase recruitment moiety.

Physicochemical Reference Compound for logD-Dependent Assay Development and In Vitro ADME Calibration

With a strongly negative computed logD of -2.75 at pH 7.4 (indicating a dianionic species), TPSA of 105.3 Ų, and 3 hydrogen bond donors , this compound occupies a distinct region of physicochemical space compared to the mono-anionic comparator 2-methoxy-5-sulfamoylbenzoic acid (predicted logD ~0 to -1) . This ΔlogD of approximately -2 units makes the target compound a useful calibration standard for validating assays sensitive to compound ionization state—including PAMPA permeability, plasma protein binding, and renal transporter uptake assays—where the dianionic character predicts poor passive membrane permeability but potential for active transporter-mediated uptake, a property class exploitable for studying carrier-mediated transport mechanisms.

Structure-Activity Relationship (SAR) Exploration of Sulfamoylbenzoic Acid Uricosuric Pharmacophores

The para-carboxyphenyl substituent on the sulfamoyl nitrogen represents a distinct chemical space exploration vector within the (mono- and di-substituted sulfamoyl)benzoic acid class defined by US Patent 3,706,790 [1]. While prototypical uricosurics like probenecid employ di-n-propyl substitution on the sulfamoyl nitrogen, and clinical candidates like lesinurad use a triazole-linked naphthyl group, the para-carboxyphenyl substitution introduces an additional acidic pharmacophoric element that may confer differential URAT1 vs. OAT1/OAT3 selectivity. The linear 8.6 Å inter-carboxylate geometry can be tested against known URAT1 pharmacophore models, where two anionic binding sites separated by approximately 7-9 Å have been proposed for optimal urate transporter inhibition based on SAR of benzbromarone and lesinurad analogs [2]. This makes the compound a rational SAR probe for mapping the spatial requirements of the URAT1 anion-binding pocket.

Quote Request

Request a Quote for 5-[(4-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.